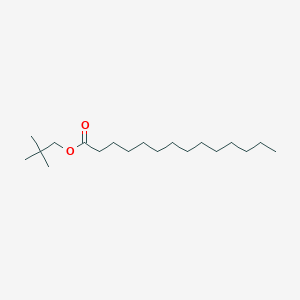

2,2-Dimethylpropyl tetradecanoate

Description

2,2-Dimethylpropyl tetradecanoate (IUPAC name: this compound), also referred to as neopentyl myristate, is a branched-chain ester derived from 2,2-dimethylpropanol (neopentyl alcohol) and tetradecanoic acid (myristic acid). This compound has garnered attention in medicinal chemistry due to its antiplasmodial activity, particularly against Plasmodium falciparum strains. Studies indicate that it inhibits the mitochondrial cytochrome bc1 complex with an IC50 of 8 nM, demonstrating 3,000-fold selectivity over mammalian cytochrome bc1 . Its structural features—a bulky neopentyl group and a long aliphatic chain—contribute to its pharmacokinetic properties, including lipophilicity and membrane permeability.

Properties

CAS No. |

116518-82-2 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

2,2-dimethylpropyl tetradecanoate |

InChI |

InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19(2,3)4/h5-17H2,1-4H3 |

InChI Key |

VUDOAEVYGXSOME-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(C)(C)C |

Synonyms |

Tetradecanoic acid, 2,2-dimethylpropyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Dimethylpropyl Octanoate (Compound 7)

- Structure: Shares the neopentyl alcohol moiety but has a shorter octanoate (C8) acyl chain.

- Biological Activity: Antiplasmodial IC50 against P. falciparum K1: 0.13 µM (vs. 0.03 µM for the tetradecanoate). Cytochrome bc1 inhibition IC50: 5 nM (vs. 8 nM for the tetradecanoate). Therapeutic Index (IVTI): 1,990 (vs. 1,825 for the tetradecanoate).

- Key Insight : The shorter chain reduces antiplasmodial potency but improves selectivity, suggesting a trade-off between chain length and toxicity .

Table 1: Comparison of Neopentyl Esters with Varying Acyl Chains

| Property | 2,2-Dimethylpropyl Octanoate | 2,2-Dimethylpropyl Tetradecanoate |

|---|---|---|

| Acyl Chain Length | C8 | C14 |

| Antiplasmodial IC50 | 0.13 µM | 0.03 µM |

| Cytochrome bc1 IC50 | 5 nM | 8 nM |

| Therapeutic Index | 1,990 | 1,825 |

Isopropyl Tetradecanoate (Isopropyl Myristate)

- Structure: Linear isopropyl alcohol esterified to tetradecanoic acid.

- Applications: Widely used in cosmetics as an emollient due to its low viscosity and non-greasy texture.

- Comparison: The linear isopropyl group reduces steric hindrance compared to neopentyl, lowering melting points and enhancing spreadability. No antiplasmodial data is available, but its structural simplicity likely reduces bioactivity compared to neopentyl analogs .

12-Methyltetradecanoate Esters

- Structure: Tetradecanoic acid with a methyl branch at the C12 position, esterified to alcohols like 2,3-dihydroxypropyl.

- Biological Relevance: Methyl branching in the acyl chain may disrupt lipid bilayer integration or enzyme binding. For example, [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate has been synthesized but lacks reported antiplasmodial data .

Other 2,2-Dimethylpropyl Esters

- 3-Hydroxy-2,2-dimethylpropyl Propanoate: Incorporates a hydroxy group in the alcohol moiety, increasing polarity and reducing lipophilicity. This likely limits membrane permeability but improves aqueous solubility .

- 2,2-Dimethylpropyl Ethyl Phosphate: A phosphorus-containing derivative with distinct reactivity. Such esters are typically used in organophosphorus chemistry rather than bioactive applications .

Structure-Activity Relationship (SAR) Findings

- Acyl Chain Length: Longer chains (e.g., C14 vs.

- Alcohol Branching : The neopentyl group’s steric bulk improves metabolic stability and target binding compared to linear alcohols like isopropyl .

- Substituent Effects : Polar groups (e.g., hydroxy) or phosphorus modifications drastically alter pharmacokinetic profiles, often shifting applications from therapeutics to industrial uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.